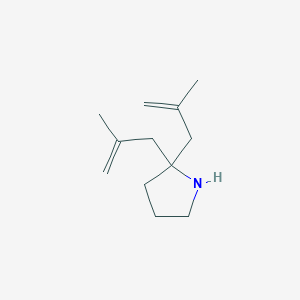

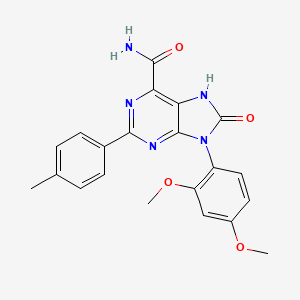

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical compounds with complex structures, such as "N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide," play significant roles in various fields of chemistry and material science. These compounds often serve as intermediates in the synthesis of more complex molecules or as subjects in the study of chemical reactions and properties.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, including C-N bond formations and directed lithiation. For example, tert-butyl nitrite has been used as a N1 synthon in a three-component reaction leading to imidazoquinolines, demonstrating the versatility of tert-butyl groups in synthesis (Prasenjit Sau et al., 2018) (Sau et al., 2018). Similarly, directed lithiation has been applied to N,N-dimethylurea and tert-butyl carbamate derivatives, highlighting methods for functionalizing molecules at specific positions (Keith Smith et al., 2013) (Smith et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides insights into the conformation and geometry of chemical compounds. For instance, alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates exhibit preferred conformations due to intramolecular interactions, which could be relevant for understanding similar compounds' molecular geometry (F. Castañeda et al., 2001) (Castañeda et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving compounds with tert-butyl groups or thiophene units can lead to various products, depending on the reaction conditions and the presence of catalysts. A study on acid-catalyzed rearrangement of oxiranes for the synthesis of oxalamides shows the potential for complex reaction pathways leading to diverse products (V. Mamedov et al., 2016) (Mamedov et al., 2016).

Applications De Recherche Scientifique

Polymer Solar Cells and Conductive Polymers

Research on similar compounds includes the development of materials for polymer solar cells and conductive polymers. For instance, a study by Pei Cheng, Yongfang Li, and X. Zhan (2014) utilized Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in the fabrication of ternary blend polymer solar cells, highlighting its role in enhancing power conversion efficiency due to improved charge transfer routes and suitable phase separation (Cheng, Li, & Zhan, 2014). Similarly, G. Sotzing, J. Reynolds, and P. Steel (1996) synthesized and characterized a series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which showed potential in the development of electrochromic conducting polymers due to their low oxidation potentials and stable conducting states (Sotzing, Reynolds, & Steel, 1996).

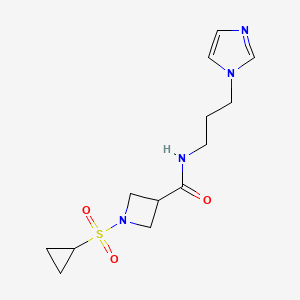

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, compounds with thiophene and oxalamide functionalities have been explored for their efficiency in catalytic systems. Subhadip De, Junli Yin, and D. Ma (2017) demonstrated the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in a copper-catalyzed coupling reaction, showcasing its effectiveness in Goldberg amidation processes (De, Yin, & Ma, 2017). This research indicates the potential of similar compounds in facilitating various organic transformations.

Molecular Design and Polymer Research

Further investigations into molecular design and polymer research have highlighted the versatility of thiophene-based compounds. M. Miyasaka, T. Yamazaki, and H. Nishide (2001) synthesized poly(3-phenylgalvinoxylthiophene), a new conjugated polyradical with a high spin concentration, which exhibited unique electronic properties and potential for electrical conductivity enhancement (Miyasaka, Yamazaki, & Nishide, 2001).

Mécanisme D'action

Target of action

Many compounds with similar structures are known to have antioxidant potential . They might interact with reactive oxygen species (ROS) in the body, neutralizing them and preventing them from causing cellular damage.

Mode of action

These compounds might work by donating an electron to the ROS, neutralizing them and preventing them from reacting with other molecules in the cell .

Biochemical pathways

The primary pathway affected would likely be the oxidative stress pathway. By neutralizing ROS, these compounds could prevent oxidative damage to proteins, lipids, and DNA within the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with similar structures might be well absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .

Result of action

The primary result of the action of these compounds would likely be a reduction in oxidative stress within the cell, which could prevent cellular damage and potentially reduce the risk of certain diseases .

Action environment

The action, efficacy, and stability of these compounds could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

N'-tert-butyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)14-11(17)10(16)13-6-9(15)8-4-5-18-7-8/h4-5,7,9,15H,6H2,1-3H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQYHNJPUHZMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)